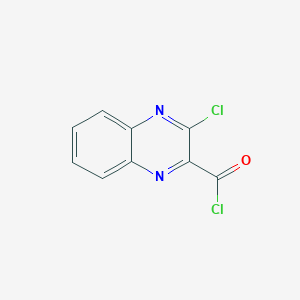

3-Chloroquinoxaline-2-carbonyl chloride

カタログ番号 B2731586

CAS番号:

49679-41-6

分子量: 227.04

InChIキー: QIMCIIVGSIZXFU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

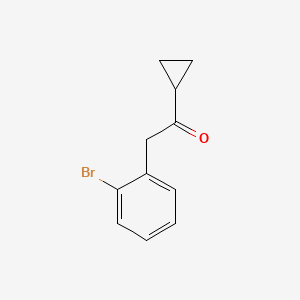

3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound with the empirical formula C9H5ClN2O2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit significant biological activity .

Synthesis Analysis

The synthesis of 3-chloroquinoxaline-2-carbonyl chloride and its derivatives has been a subject of research. For instance, a series of 3-chloroquinoxaline-2-carboxamides were prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol .Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-2-carbonyl chloride consists of a quinoxaline core with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position .科学的研究の応用

Chemical Transformation and Reactions

- The reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride led to the formation of a chloro compound with loss of N-oxide function, indicating a potential role of 3-Chloroquinoxaline-2-carbonyl chloride in facilitating unusual chlorine substitution reactions (Ahmad, Habib, Ziauddin, & Bashir, 1965).

- Synthesis of novel tetracyclic ring systems from 3-chloroquinoxaline-2-carbonyl chloride and other compounds, demonstrating its utility in creating new chemical structures (Eller, Datterl, & Holzer, 2007).

Synthesis of Novel Compounds

- 3-Chloroquinoxaline-2-carbonyl chloride is used in the synthesis of 3-alkynylquinoxaline-2-carbonitriles, which are precursors to various novel compounds including pyrido[3,4-b]quinoxalin-1(2H)-imines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).

- It's involved in the creation of a series of novel quinoxaline derivatives with potential antimicrobial activity, highlighting its role in pharmaceutical chemistry (Soliman & Amer, 2012).

Applications in Analytical Chemistry

- 3-Chloroquinoxaline-2-carbonyl chloride is used as a reagent in fluorescence derivatization of amines for liquid chromatography, demonstrating its utility in analytical chemistry (Ishida, Yamaguchi, Iwata, & Nakamura, 1989).

Environmental and Electrochemical Applications

- The compound plays a role in the electrochemical degradation of dyes and pollutants, indicating its potential for environmental applications (Rajkumar, Song, & Kim, 2007).

- It is involved in the electrochemical oxidation processes for pollutant degradation, further emphasizing its environmental significance (Brillas, Calpe, & Casado, 2000).

将来の方向性

特性

IUPAC Name |

3-chloroquinoxaline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMCIIVGSIZXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoxaline-2-carbonyl chloride | |

Synthesis routes and methods

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.

[Compound]

Name

o-Halogeno-(hetero-)aryl-carboxylic acid halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Citations

For This Compound

5

Citations

Synthesis of quinoxaline compounds and their medicinal properties against mycobacterium tuberculosis

… The reactions of 3-chloroquinoxaline-2-carbonyl chloride 99 with ferrocenyl alcohol and ferrocenyl amine were unsuccessful. However, 3-chloroquinoxaline-2-carbonyl ester 100A - C …

Number of citations: 0

ulspace.ul.ac.za

… [2,3-b]quinoxalin-4(1H)-one, are synthesized in one step from the corresponding 1-substuituted or 1,3-disubstituted 2-pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride …

Number of citations: 34

onlinelibrary.wiley.com

… Initially, 3-chloroquinoxaline-2‑carbonyl chloride (1 5 5) was treated with terminal alkynes (1 5 6) to afford 1-(3-chloroquinoxalin-2-yl)prop-2-yn-1-ones (1 5 7) that on reaction with …

Number of citations: 5

www.sciencedirect.com

… for substrates with acid chloride group attached in the o-position to a pyridine-type nitrogen atom such as 3-fluoropicolinoyl chloride and 3-chloroquinoxaline2-carbonyl chloride. …

Number of citations: 24

www.ingentaconnect.com

… Next, we have obtained a series of 1-(3-chloroquinoxalin-2-yl)prop-2-yn-1-ones 5 by Sonogashira coupling of 3-chloroquinoxaline-2-carbonyl chloride (4), obtained from 3-…

Number of citations: 11

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)

![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)

![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2731526.png)